N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide
Description
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide is a diamide derivative featuring a furan ring substituted with a dimethylamino group and a 4-nitrophenyl moiety. Its diamide backbone may enhance hydrogen-bonding capacity, influencing solubility and molecular interactions.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-19(2)13(14-4-3-9-25-14)10-17-15(21)16(22)18-11-5-7-12(8-6-11)20(23)24/h3-9,13H,10H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUUALNDLFHCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This step often involves the alkylation of a suitable amine precursor with dimethylamine.
Attachment of the nitrophenyl group: This can be done through a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Coupling reactions: The final step involves coupling the intermediates to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly employed.
Major Products
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted ethanediamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ranitidine-Related Compounds
Ranitidine derivatives, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide (Ranitidine nitroacetamide complex), share the dimethylamino-furan motif but differ in functional groups. For example:
- Functional Groups : The target compound’s ethanediamide group replaces ranitidine’s thioether (C–S–C) and nitroacetamide (CH₂C(O)NH₂) moieties. This substitution likely alters solubility and metabolic stability .
- Pharmacological Role : Ranitidine-related compounds are often impurities or degradation products in pharmaceuticals, regulated by USP standards. The target compound’s diamide structure could similarly act as a synthetic intermediate or impurity in nitroaromatic drug synthesis .
Table 1: Key Structural Differences
Nitroaromatic Derivatives
Compounds like N-(4-dimethylamino-3,5-dinitrophenyl)maleimide and N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide share nitro and dimethylamino substituents but differ in backbone:
- Electronic Effects : The target compound’s furan ring may enhance electron donation compared to benzene or maleimide cores, altering redox properties or spectroscopic signatures .
Ethylamine-Based Nitro Compounds
N-Methyl-2-(4-nitrophenyl)ethylamine () and N-methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine () lack the diamide and furan motifs:
- Bioactivity : Ethylamine derivatives are often explored as vasodilators or receptor ligands. The target compound’s diamide group could reduce membrane permeability but improve binding specificity .
Biological Activity
Molecular Formula
- C : 14
- H : 18
- N : 4
- O : 2
Structure
The compound features a furan ring, a dimethylamino group, and a nitrophenyl moiety, which contribute to its unique biological properties.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial effects against various bacterial strains. The presence of the furan and nitrophenyl groups may enhance this activity by interfering with bacterial cell wall synthesis or function.
- Anticancer Properties : Certain derivatives of compounds containing furan and nitrophenyl groups have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves induction of apoptosis in cancer cells, possibly through the generation of reactive oxygen species (ROS).
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases. This effect could be attributed to the antioxidant properties of the furan ring.
The precise mechanisms through which N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways in pathogens.
- Interaction with Cell Membranes : The lipophilic nature of the furan ring may facilitate membrane penetration, allowing the compound to exert its effects intracellularly.
- Modulation of Signaling Pathways : Evidence suggests that such compounds can influence various signaling pathways related to cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of related compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial activity.
Study 2: Anticancer Activity
A recent investigation into the anticancer effects demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study highlighted that treatment led to increased apoptotic markers, including caspase activation and PARP cleavage.
Data Table
Q & A
Q. What are the recommended synthetic routes for preparing N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide?
The synthesis of this compound likely involves multi-step reactions, leveraging palladium-catalyzed C-H activation for introducing dimethylamino groups and coupling nitroaryl moieties. A plausible approach includes:
- Step 1 : Reacting a furan-containing precursor (e.g., 2-furanmethanamine) with dimethylformamide (DMF) under palladium catalysis (e.g., Pd(PPh₃)₄) to install the dimethylamino group via C-H dimethylamination .
- Step 2 : Coupling the intermediate with 4-nitroaniline derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the ethanediamide linkage.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (ethanol/water) .
Q. How can the purity and structural integrity of this compound be validated?
- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to confirm molecular weight (e.g., [M+H]⁺) and detect impurities .
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, nitroaryl protons at δ 8.0–8.5 ppm) .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (±0.3% tolerance) .
Q. What stability considerations are critical for handling this compound?
- Light Sensitivity : The nitro group may undergo photodegradation; store in amber vials at –20°C under inert gas (N₂/Ar) .
- Hydrolytic Stability : The ethanediamide linkage is prone to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DMF) during synthesis .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and dipole moments. The nitro and dimethylamino groups induce significant electron-withdrawing and donating effects, respectively, influencing reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational stability .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Case Study : If NMR signals for the furan and nitroaryl groups overlap, use 2D techniques (HSQC, HMBC) to assign correlations. For example, HMBC can link the furan protons to the ethanediamide carbonyl carbon .
- Variable Temperature NMR : Resolve dynamic broadening by acquiring spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) .
Q. How can impurity profiling be conducted for this compound?
- LC-MS/MS : Identify trace impurities (e.g., de-nitrated byproducts or hydrolyzed amides) using high-resolution MS and fragmentation patterns .
- Reference Standards : Compare retention times and spectra with USP-grade related compounds (e.g., ranitidine impurities with similar dimethylamino-furan motifs) .
Q. What catalytic systems enhance the efficiency of its synthesis?
- Palladium Nanoparticles : Immobilized Pd on carbon or silica improves yield in C-H activation steps, reducing metal leaching .
- Microwave-Assisted Synthesis : Accelerate coupling steps (e.g., amide bond formation) with microwave irradiation (100–120°C, 30 min) versus conventional heating (12–24 hrs) .
Q. How does the nitro group influence biological activity in structure-activity relationship (SAR) studies?
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites). Compare activity against analogs with –NO₂ replaced by –CN or –CF₃ .
- Metabolic Stability : Assess via liver microsome assays; nitro groups may undergo reduction to –NH₂, altering pharmacokinetics .
Methodological Resources
- Synthetic Protocols : Refer to palladium-catalyzed C-H activation and carbodiimide-mediated amidation .
- Analytical Standards : Cross-validate with USP monographs for structurally related compounds (e.g., ranitidine derivatives) .
- Computational Tools : Gaussian 16 for DFT, GROMACS for MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
